3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride
Description
3-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride is a synthetic organic compound comprising a benzoic acid core linked via a methylene group to a 4-methyl-1,2,4-triazole moiety, with a hydrochloride counterion enhancing its solubility and stability. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is substituted at the 4-position with a methyl group, stabilizing its tautomeric form. The benzoic acid group introduces acidity (pKa ≈ 4.2–4.5), while the hydrochloride salt improves bioavailability, a common pharmaceutical strategy .
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-14-7-12-13-10(14)6-8-3-2-4-9(5-8)11(15)16;/h2-5,7H,6H2,1H3,(H,15,16);1H |
InChI Key |
KBPJLIUZFYSAJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1CC2=CC(=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment to Benzoic Acid: The triazole ring is then linked to a benzoic acid derivative through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can produce a range of substituted benzoic acid derivatives .
Scientific Research Applications
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to understand its interaction with different biological targets.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for comparative insights:
Table 1: Structural and Functional Comparison
Key Findings
Structural Flexibility vs.
Functional Group Impact :
- The pyridine-isoxazole derivative lacks a carboxylic acid but includes a basic pyridine ring, likely altering pharmacokinetics (e.g., membrane permeability vs. ionization).
- QY-0152 replaces benzoic acid with an amine, increasing basicity (pKa ~9–10) and altering solubility and target interactions.
Linker Chemistry: ST-5756 uses a sulfanyl-acetylamino linker, introducing steric bulk and sulfur-mediated hydrophobic interactions, contrasting with the target’s simpler methylene group.
Salt Forms :
- Hydrochloride salts are common across analogs (target, ), improving aqueous solubility and crystallinity for pharmaceutical formulation .
Research Implications
- Pharmacological Potential: The target’s benzoic acid group may confer affinity for targets like enzymes or receptors with carboxylate-binding pockets, whereas QY-0152’s amine could target protonated sites.
- Positional Isomerism : The 4-methyltriazole in the target vs. 5-methyl in may influence tautomerism and hydrogen-bonding networks, critical for molecular recognition.
- Comparative Solubility : Hydrochloride salts universally enhance solubility, but the pyridine-isoxazole derivative may exhibit higher logP due to aromatic substituents.
Biological Activity
3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. The unique structural features of triazoles contribute to their diverse biological effects.
Structure and Properties
The compound's structure is characterized by a benzoic acid moiety linked to a triazole ring. The presence of the methyl group on the triazole enhances its lipophilicity, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₄O₂·HCl |
| Molecular Weight | 277.73 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antifungal Activity : The compound exhibits significant antifungal properties, likely by inhibiting ergosterol biosynthesis in fungal cell membranes.
- Antibacterial Activity : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Antifungal Activity
A study demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like fluconazole. For instance, a related triazole derivative showed an MIC of 0.0156 μg/mL against Candida albicans, indicating potent antifungal activity .
Antibacterial Activity
Research indicated that triazole derivatives could inhibit various Gram-positive and Gram-negative bacteria. In vitro studies showed that certain derivatives had MIC values ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Studies
In cellular assays, the compound demonstrated cytotoxic effects against several cancer cell lines. For example, it was reported that a structurally similar compound induced apoptosis in A431 cells with an IC50 value lower than that of doxorubicin .
Case Studies
-
Case Study on Antifungal Efficacy :
- Objective : To evaluate the antifungal efficacy of 3-(4-methyltriazole) derivatives.
- Methodology : Tested against clinical isolates of Candida species.
- Results : Showed superior activity compared to existing antifungal agents.
-
Case Study on Antibacterial Properties :
- Objective : Assess antibacterial properties against resistant strains.
- Methodology : Disc diffusion method and broth microdilution.
- Results : Effective against multi-drug resistant strains with promising MIC values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
